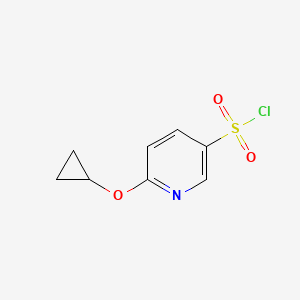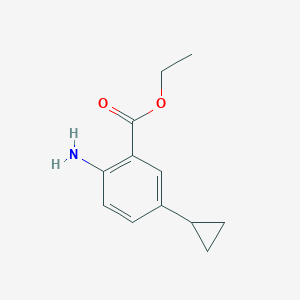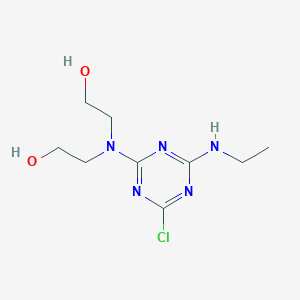
Tris(2,2'-bipyrazine)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2’-bipyrazine)ruthenium is a coordination compound that has garnered significant interest in the field of chemistry due to its unique photophysical and electrochemical properties. This compound consists of a ruthenium ion coordinated to three 2,2’-bipyrazine ligands, forming a complex that exhibits remarkable stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyrazine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(2,2’-bipyrazine)ruthenium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tris(2,2’-bipyrazine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more 2,2’-bipyrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Tris(2,2’-bipyrazine)ruthenium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including photoredox catalysis and electron transfer processes.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its luminescent properties.
Industry: It is utilized in the development of electrochemical sensors and devices, such as light-emitting diodes (LEDs) and solar cells.
作用机制
The mechanism by which Tris(2,2’-bipyrazine)ruthenium exerts its effects involves its ability to undergo photoinduced electron transfer reactions. Upon absorption of light, the compound transitions to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include the interaction with electron-rich or electron-deficient species, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)ruthenium: Another well-known ruthenium complex with similar photophysical properties but different ligand structure.
Tris(1,10-phenanthroline)ruthenium: A ruthenium complex with 1,10-phenanthroline ligands, known for its use in electrochemical and photochemical applications.
Uniqueness
Tris(2,2’-bipyrazine)ruthenium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in various chemical processes, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C24H18N12Ru+ |
|---|---|
分子量 |
575.6 g/mol |
IUPAC 名称 |
2-pyrazin-2-ylpyrazine;ruthenium(1+) |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;/q;;;+1 |
InChI 键 |
UGUGYAYNJAOVKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)

![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)



![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
